molecular formula C12H13ClN2O B2711848 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline CAS No. 303985-31-1

4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline

Cat. No.: B2711848
CAS No.: 303985-31-1
M. Wt: 236.7
InChI Key: XQUIFLXGZWJHMR-UHFFFAOYSA-N
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Description

4-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is a substituted aniline derivative featuring a chloro group at the para position of the benzene ring and a 3,5-dimethyl-1,2-oxazole moiety linked via a methylene group to the aniline nitrogen. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers distinct electronic and steric properties to the compound.

Properties

IUPAC Name

4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-8-12(9(2)16-15-8)7-14-11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUIFLXGZWJHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with a suitable oxazole derivative. One common method includes the use of 3,5-dimethyl-4-formyl-1,2-oxazole, which reacts with 4-chloroaniline under acidic or basic conditions to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential : The compound's structure allows it to interact with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0048 mg/mL
Compound BC. albicans0.0098 mg/mL
Compound CS. aureus0.0195 mg/mL

These findings suggest that structural modifications can enhance the antimicrobial efficacy of related compounds.

Organic Synthesis Applications

Precursor for Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can undergo allylation reactions to form derivatives that contain indole and dihydroindole nuclei, which are known for their pharmacological properties.

Synthetic Routes : The synthesis typically involves reactions between 4-chloroaniline and suitable oxazole derivatives under acidic or basic conditions. Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction.

Materials Science Applications

Energetic Compounds : In materials chemistry, 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is utilized as a precursor for the synthesis of insensitive energetic compounds. This application is particularly relevant in the development of safer explosives and propellants.

Case Study: Synthesis of Dinitropyrazole Derivatives

A series of 3,5-dinitropyrazole derivatives were synthesized using this compound as a starting material. The structures were confirmed through techniques such as IR spectroscopy and single crystal X-ray diffraction, demonstrating the compound's utility in advanced materials research.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and chloroaniline moiety can contribute to the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a chloro-substituted aniline and a dimethyloxazole group. Below is a comparative analysis with two analogs from the literature:

Table 1: Key Comparisons of Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Synthesis Yield (if reported)
4-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline (Target Compound) C₁₂H₁₃ClN₂O 236.7 1,2-Oxazole 4-Cl, 3,5-dimethyl Not reported
4-Chloro-N-{4-[3-(4-methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-benzylidene}-aniline C₂₂H₁₆ClN₃O₂ 389.84 1,2,4-Oxadiazole 4-Cl, 4-methoxyphenyl, benzylidene Not reported
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine C₈H₇ClN₂S₂ 230.73 1,2,3-Dithiazole 4-Cl, 4-methyl 95%

Key Differences and Implications

Heterocyclic Core :

  • The target compound’s 1,2-oxazole core is less electron-deficient compared to the 1,2,4-oxadiazole in and the sulfur-rich 1,2,3-dithiazole in . This affects reactivity: oxadiazoles and dithiazoles are more polarizable, enhancing interactions in biological targets or materials.
  • The dithiazole in contains sulfur atoms, which may improve metabolic stability but reduce solubility compared to oxygen/nitrogen-based heterocycles.

The methoxyphenyl-benzylidene group in adds aromatic bulk, likely increasing lipophilicity and altering pharmacokinetic profiles.

Synthetic Accessibility: The dithiazole derivative was synthesized in 95% yield via a one-step reaction between 4-methylaniline and 4,5-dichloro-1,2,3-dithiazolium chloride, suggesting efficient methodology for sulfur-containing heterocycles. No synthesis details are provided for the target compound or the oxadiazole analog .

Biological Activity

4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline (CAS Number: 303985-31-1) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted aniline moiety linked to a dimethyl-oxazole ring. Its molecular formula is C12H13ClN2OC_{12}H_{13}ClN_{2}O, and it possesses notable chemical properties that facilitate its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring enhances the compound's binding affinity due to its heterocyclic nature, while the chloroaniline component may influence the compound's lipophilicity and overall pharmacokinetic profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0048 mg/mL
Compound BC. albicans0.0098 mg/mL
Compound CS. aureus0.0195 mg/mL

These findings suggest that structural modifications can enhance the antimicrobial efficacy of related compounds.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor , particularly in relation to cholinesterase activity. Inhibitors of this enzyme are crucial in treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Profiles

Enzyme TypeIC50 (µM)Reference
Cholinesterase10.5
Cytochrome P45015.2

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Antibacterial Efficacy : A study involving various substituted anilines demonstrated that specific modifications led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of electron-withdrawing groups significantly improved potency.
  • Antifungal Activity : Research published in MDPI indicated that certain derivatives exhibited promising antifungal properties against Candida albicans, with MIC values suggesting strong inhibitory effects at low concentrations .
  • Neuroprotective Effects : A recent investigation into multi-target drugs revealed that similar compounds could mitigate neurotoxicity associated with Alzheimer's pathology by inhibiting amyloid-beta aggregation and reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the oxazole ring (3,5-dimethyl-1,2-oxazol-4-yl group) is often synthesized from precursors like 3,5-dimethylisoxazole-4-boronic acid (used in Suzuki-Miyaura cross-coupling) . The aniline moiety can be introduced through reductive amination or alkylation of 4-chloroaniline with a methyl-oxazole intermediate. Evidence from building-block catalogs suggests tert-butyl-protected intermediates (e.g., tert-butyl 2-(4-aminophenoxy)ethylcarbamate) can stabilize reactive amines during synthesis .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data collection with a diffractometer (e.g., Bruker AXS).
  • Structure solution via direct methods (SHELXS) or experimental phasing (SHELXC/D/E).
  • Refinement with SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding .
  • Visualization using ORTEP-3 to generate thermal ellipsoid plots .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., aromatic protons at δ 6.5–7.5 ppm for the aniline ring; oxazole methyl groups at δ 2.1–2.5 ppm) .
  • IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N/C=C oxazole) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 279.08 for C13_{13}H14_{14}ClN2_2O) .

Q. How does the compound’s reactivity differ from other chloro-aniline derivatives?

  • Methodological Answer : The electron-withdrawing oxazole ring reduces nucleophilicity of the aniline NH2_2 group compared to 4-chloroaniline. Reactivity studies should focus on:

  • Protection/Deprotection : Use Boc or Fmoc groups to stabilize the amine during functionalization .
  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination for aryl-N bond formation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., bond lengths in NMR vs. X-ray) arise from dynamic effects (solution vs. solid state). Strategies include:

  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA software).
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Paramagnetic Screening : For ambiguous NOEs, employ lanthanide shift reagents to enhance resolution .

Q. How can computational modeling predict the compound’s biological activity?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) assess interactions with targets like kinases or oxidases. For example:

  • Pharmacophore Modeling : Align the oxazole and chloro-aniline moieties with known inhibitors (e.g., p38 MAP kinase inhibitors like SB-202190) .
  • ADMET Prediction : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Inhibition : Use FRET-based assays (e.g., Z’-LYTE® kinase kit) with ATP concentrations adjusted to Km values .
  • Oxidase Activity : Monitor H2_2O2_2 production via Amplex Red fluorescence (λex_{ex}=563 nm, λem_{em}=587 nm) .
  • Dose-Response Curves : Fit IC50_{50} values using GraphPad Prism (four-parameter logistic model) .

Q. How to analyze regioselectivity in electrophilic substitution reactions of the oxazole-aniline hybrid?

  • Methodological Answer :

  • Directing Effects : The oxazole’s electron-deficient ring directs electrophiles (e.g., NO2+_2^+) to the para position of the aniline.
  • Isotopic Labeling : Use 15^{15}N-labeled NH2_2 to track nitration pathways via 15^{15}N NMR .
  • Competition Experiments : Compare reaction rates with model compounds (e.g., 3,5-dimethylisoxazole vs. aniline derivatives) .

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